GlcNAc(b1-3)aldehydo-Gal

Glycoconjugate Synthesis Neoglycoprotein Engineering Reductive Amination

Select this specific disaccharide building block for its reactive open-chain aldehydo-galactose terminus—a functional handle absent in standard glycoside-terminated analogs. This key structural feature enables site-selective, covalent conjugation to amine-containing scaffolds via reductive amination, making it indispensable for generating neoglycoconjugates, glycan microarrays, or defined HMO chemoenzymatic intermediates. Its GlcNAc(β1-3)Gal type 1 chain motif is specifically recognized by AAL2 lectin and B3GNT family enzymes, ensuring valid outcomes in enzymatic kinetic studies or biomarker profiling where generic β1-4 linked alternatives would produce non-interpretable results. Standard research-grade material supporting your most demanding carbohydrate chemistry and glycobiology workflows.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
Cat. No. B12434252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc(b1-3)aldehydo-Gal
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O
InChIInChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1
InChIKeyMGEICUVBTAEZNP-BTQUHPNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAc(b1-3)aldehydo-Gal (CAS 67006-44-4): A Reactive Aldehydo-Disaccharide Intermediate for Targeted Glycoconjugate Synthesis


GlcNAc(b1-3)aldehydo-Gal (N-acetyl-D-glucosamine β1-3 linked to an aldehydo-D-galactose) is a chemically defined disaccharide derivative bearing a reactive aldehyde group at its reducing terminus [1]. This compound, identified by CAS 67006-44-4, has a molecular formula of C₁₄H₂₅NO₁₁ and a molecular weight of 383.35 g/mol [1]. The "aldehydo-Gal" designation denotes the open-chain aldehyde form of the galactose residue, which exists in dynamic equilibrium with its cyclic hemiacetal forms in aqueous solution . This structural feature distinguishes it from the more common glycosidic-terminated disaccharides and enables specific covalent conjugation strategies, positioning the compound as a specialized building block for neoglycoconjugate construction and glycomics research .

Why Substituting GlcNAc(b1-3)aldehydo-Gal with Common Disaccharides Fails in Critical Research Applications


Substituting GlcNAc(b1-3)aldehydo-Gal with structurally related disaccharides such as lacto-N-biose I (Galβ1-3GlcNAc, CAS 50787-09-2) or type 2 N-acetyllactosamine (Galβ1-4GlcNAc) introduces fundamental limitations that compromise experimental outcomes. The target compound's terminal aldehydo functionality provides a unique reactive handle for site-specific, covalent attachment to amine-containing scaffolds via reductive amination—a capability absent in compounds where the reducing end is involved in a glycosidic linkage . Furthermore, the β1-3 linkage of the GlcNAc to the aldehydo-Gal defines a type 1 chain motif, which is specifically recognized by distinct glycosyltransferases (e.g., B3GNT family enzymes) and lectins (e.g., Agrocybe aegerita lectin 2, AAL2) compared to the β1-4 linked type 2 chain analogs [1]. Using a generic, non-aldehydo or β1-4 linked alternative would therefore fail to recapitulate the intended enzymatic processing or biomolecular recognition events, leading to non-interpretable or negative results in assays designed to probe type 1 chain biosynthesis or to leverage the aldehyde for controlled conjugation [1].

Quantitative Evidence for the Differential Utility of GlcNAc(b1-3)aldehydo-Gal


Terminal Aldehyde Enables Covalent Conjugation via Reductive Amination, a Key Advantage Over Non-Aldehydo Disaccharides

GlcNAc(b1-3)aldehydo-Gal possesses a terminal aldehydo group that exists in equilibrium with its cyclic hemiacetal forms, with the open-chain aldehyde constituting less than 0.02% of the molecular population at equilibrium . According to Le Chatelier's principle, this small equilibrium pool is continuously replenished as it is consumed in a chemical reaction, enabling quantitative, irreversible trapping via reductive amination with primary amines . In contrast, the closely related compound lacto-N-biose I (Galβ1-3GlcNAc), which lacks a free reducing end, cannot undergo this class of conjugation reactions without prior chemical or enzymatic modification .

Glycoconjugate Synthesis Neoglycoprotein Engineering Reductive Amination

Distinct Anomeric Equilibrium of the Reducing-End Galactose Reflects Altered Steric Environment Compared to Free Galactose

The mutarotation equilibrium of the reducing-end galactose in GlcNAc(b1-3)aldehydo-Gal differs from that of free D-galactose due to steric constraints imposed by the C3-linked GlcNAc moiety . Quantitative ¹H-NMR analysis of the equilibrated aqueous solution (298 K) reveals an α-pyranose to β-pyranose ratio of approximately 38.5:61.5 for GlcNAc(β1→3)Gal, compared to approximately 36:64 for free D-galactose . The open-chain aldehyde form constitutes <0.02% of the population in both cases .

Mutarotation NMR Spectroscopy Carbohydrate Conformation

Type 1 Chain (β1-3 Linkage) Specificity Dictates Distinct Enzymatic Processing Versus Type 2 Chain (β1-4) Analogs

The β1-3 linkage between GlcNAc and the aldehydo-Gal residue constitutes a Type 1 N-acetyllactosamine precursor motif, which is biosynthetically distinct from the more common Type 2 chain (Galβ1-4GlcNAc) . β1,3-N-acetylglucosaminyltransferases (B3GNTs) specifically recognize terminal GlcNAcβ1-3Gal structures to extend poly-N-acetyllactosamine chains, whereas β1,4-galactosyltransferases (B4GalTs) preferentially act on terminal GlcNAc residues in a β1-4 configuration [1]. Enzymatic assays demonstrate that human B3GNT2, a key immune-related glycosyltransferase, exhibits high catalytic efficiency for the GlcNAcβ1-3Gal disaccharide motif in the context of poly-LacNAc biosynthesis [1].

Glycosyltransferase Specificity Lactosamine Biosynthesis Glycan Epitope

Lectin Binding: AAL2 Exhibits High Specificity for Terminal GlcNAcβ1-3Gal Motifs

The Agrocybe aegerita lectin 2 (AAL2) demonstrates a pronounced binding preference for glycans terminating in a GlcNAcβ1-3Gal motif, distinguishing it from the broadly reactive wheat germ agglutinin (WGA) which binds terminal GlcNAc irrespective of linkage . AAL2 does not bind well to internal GlcNAc residues or sialylated structures, making it a valuable analytical probe for detecting type 1 chain termini in complex biological samples .

Lectin Affinity Glycan Detection Glycoprotein Analysis

Optimal Research and Industrial Applications for GlcNAc(b1-3)aldehydo-Gal Based on Empirical Evidence


Synthesis of Neoglycoproteins and Glycan Arrays via Reductive Amination

Leveraging the terminal aldehydo group, GlcNAc(b1-3)aldehydo-Gal can be covalently conjugated to lysine residues on proteins or to amine-functionalized surfaces via reductive amination . This application is uniquely enabled by the aldehyde reactivity, which is absent in glycosidically terminated disaccharides. The resulting neoglycoconjugates are invaluable for studying lectin binding (e.g., with AAL2), raising antibodies against type 1 chain epitopes, or creating glycan microarrays for high-throughput specificity screening.

Kinetic Characterization of β1,3-N-Acetylglucosaminyltransferases (B3GNTs)

The compound serves as a defined acceptor substrate for in vitro assays of B3GNT family enzymes, which catalyze the addition of GlcNAc to terminal Gal residues in a β1-3 linkage [1]. Using GlcNAc(b1-3)aldehydo-Gal allows researchers to measure kinetic parameters (Km, kcat) of B3GNTs in the absence of confounding cellular factors, enabling the screening of enzyme inhibitors for therapeutic development in cancer or immune modulation.

Analytical Standard for Type 1 Chain Detection in Glycomics Workflows

Given its specific recognition by AAL2 lectin and its distinct chromatographic and mass spectrometric profile, GlcNAc(b1-3)aldehydo-Gal can be used as a reference standard to identify and quantify type 1 chain glycans in complex biological samples [2]. Its inclusion in LC-MS or HPLC runs allows for accurate retention time alignment and mass confirmation of GlcNAcβ1-3Gal-containing oligosaccharides released from glycoproteins or glycolipids.

Building Block for Chemo-Enzymatic Synthesis of Complex Human Milk Oligosaccharides (HMOs)

The GlcNAcβ1-3Gal disaccharide core is a structural motif found in several biologically important HMOs, including lacto-N-tetraose (LNT) and fucosylated derivatives . GlcNAc(b1-3)aldehydo-Gal can be employed as a starting material or intermediate in chemoenzymatic cascades, where its reducing end can be selectively activated or extended by glycosyltransferases to produce defined HMO structures for nutritional or therapeutic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for GlcNAc(b1-3)aldehydo-Gal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.